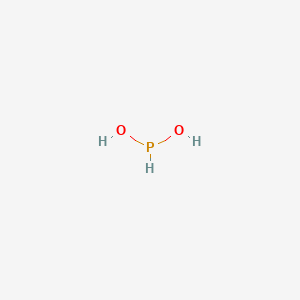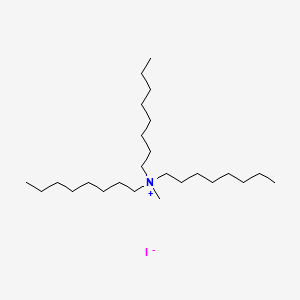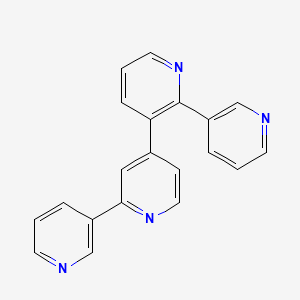
尼美替林
描述
Synthesis Analysis
The synthesis of Nemertelline has been accomplished through regioselective and univocal Suzuki cross-coupling reactions. These reactions are performed on halopyridinyl boronic acids, providing a flexible and versatile route to the multigram scale synthesis of 2,2'-dichloro-3,4'-bipyridine. This method allows for couplings with excess pyridin-3-yl boronic acid, leading to a new and efficient two-step rapid synthesis of Nemertelline (Bouillon et al., 2003).
科学研究应用
神经毒性活性
尼美替林,与其他在纽虫中发现的吡啶类生物碱一样,具有神经毒性活性 . 这些毒素被蠕虫用来麻痹猎物并阻止潜在的捕食者 .
与烟碱乙酰胆碱受体的相互作用
尼美替林和类似的生物碱通过烟碱乙酰胆碱受体起作用 . 这些受体存在于所有动物中,并在神经系统中传递信号方面起着至关重要的作用 .
与甲壳类动物化学感受器的相互作用
尼美替林也与甲壳类动物中的吡啶类化学感受器相互作用 . 这种相互作用减少了捕食和幼虫的定居,为纽虫提供了生存优势 .
药物开发
尼美替林和类似生物碱的化学反应性已被利用来制造对α7亚型nAChRs有选择性的药物候选者 . 例如,基于烟碱生物碱支架的药物候选者GTS-21在动物模型中具有促认知和抗炎作用 .
拒食活性
尼美替林表现出拒食活性 . 该特性有可能在害虫控制策略的开发中得到利用 .
防污活性
未来方向
作用机制
Target of Action
Nemertelline, a neurotoxic tetra-pyridine compound, primarily targets nicotinic acetylcholine receptors and crustacean chemoreceptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Nemertelline interacts with its targets by mimicking the action of acetylcholine, a neurotransmitter, at the nicotinic acetylcholine receptors . This interaction triggers a series of events leading to the activation of these receptors, which can result in various physiological effects such as muscle contraction and neurotransmission.
Biochemical Pathways
Given its interaction with nicotinic acetylcholine receptors, it is likely that it influences cholinergic signaling pathways . The activation of these receptors can lead to the opening of ion channels, causing an influx of ions that can further propagate the signal in the nervous system.
Result of Action
The primary result of nemertelline’s action is the disruption of normal neural signaling, leading to neurotoxic effects . In crustaceans, its toxicity is similar to nicotine , but it has no mammalian toxicity . This can lead to paralysis in the affected organisms, which is beneficial for the marine ribbon worm, Amphiporus angulatus, that produces this toxin for hunting prey and defending against predators .
生化分析
Biochemical Properties
Nemertelline plays a significant role in biochemical reactions, particularly in interactions with nicotinic acetylcholine receptors and crustacean chemoreceptors . It acts similarly to nicotine in crustaceans, affecting their nervous system . Nemertelline interacts with enzymes and proteins involved in these pathways, including nicotinic acetylcholine receptors, which it stimulates and then desensitizes . This interaction is crucial for its neurotoxic effects.
Cellular Effects
Nemertelline influences various cellular processes, particularly in crustaceans. It affects cell signaling pathways by interacting with nicotinic acetylcholine receptors, leading to altered neurotransmission . This interaction can impact gene expression and cellular metabolism, resulting in neurotoxic effects that are similar to those of nicotine . In crustaceans, Nemertelline reduces predation and larval settlement by affecting their nervous system .
Molecular Mechanism
At the molecular level, Nemertelline exerts its effects by binding to nicotinic acetylcholine receptors . This binding leads to the stimulation and subsequent desensitization of these receptors, disrupting normal neurotransmission . Nemertelline’s structure, which resembles that of nicotine, allows it to interact effectively with these receptors . Additionally, it may inhibit or activate other enzymes involved in neurotransmission, further contributing to its neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nemertelline have been observed to change over time. Its stability and degradation can influence its long-term effects on cellular function . Studies have shown that Nemertelline remains stable under certain conditions, but its neurotoxic effects can diminish over time as it degrades . Long-term exposure to Nemertelline in in vitro and in vivo studies has shown sustained neurotoxic effects, although these effects may decrease as the compound degrades .
Dosage Effects in Animal Models
The effects of Nemertelline vary with different dosages in animal models. At lower doses, it can effectively reduce predation and larval settlement in crustaceans without causing significant adverse effects . At higher doses, Nemertelline can exhibit toxic effects, including severe neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired neurotoxic effects .
Metabolic Pathways
Nemertelline is involved in metabolic pathways related to neurotransmission. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . The biosynthesis of Nemertelline and its analogs involves the hetero-dimerization of anabaseine with an activated precursor of isoanatabine . This pathway is crucial for the production of Nemertelline and its neurotoxic effects.
Transport and Distribution
Within cells and tissues, Nemertelline is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, particularly in the nervous system . Nemertelline’s distribution is essential for its neurotoxic effects, as it needs to reach and interact with nicotinic acetylcholine receptors .
Subcellular Localization
Nemertelline’s subcellular localization is primarily within the nervous system, where it exerts its neurotoxic effects . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to interact with nicotinic acetylcholine receptors to exert its effects .
属性
IUPAC Name |
2-pyridin-3-yl-3-(2-pyridin-3-ylpyridin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-4-16(13-21-8-1)19-12-15(7-11-23-19)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWRILUGNLIYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C3=C(N=CC=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208401 | |
| Record name | 3,2':3',2'':4'',3'''-Quaterpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59697-14-2 | |
| Record name | Nemertelline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59697-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nemertelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,2':3',2'':4'',3'''-Quaterpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEMERTELLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45M2T55WTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




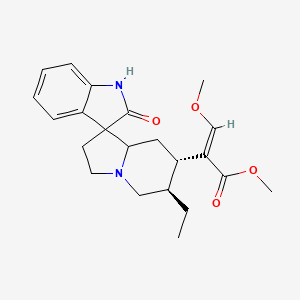

![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)

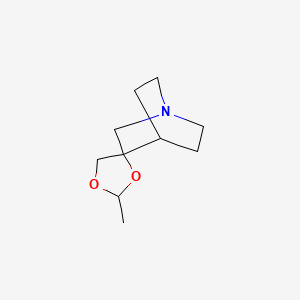
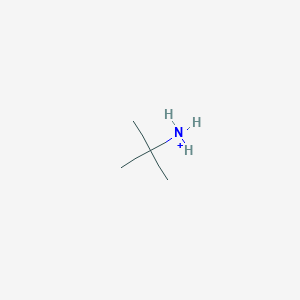
![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)
![N,N,4-trimethyl-2-[[(5-methyl-2-furanyl)-oxomethyl]amino]-5-thiazolecarboxamide](/img/structure/B1230499.png)
![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)
